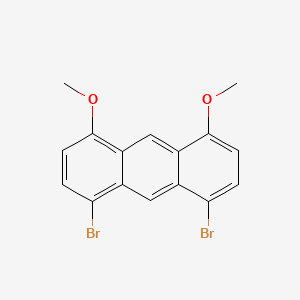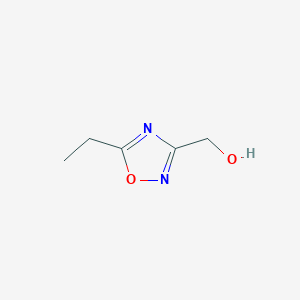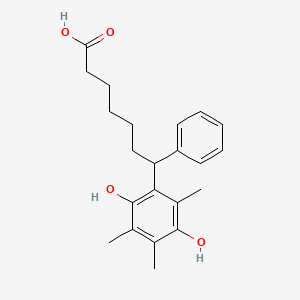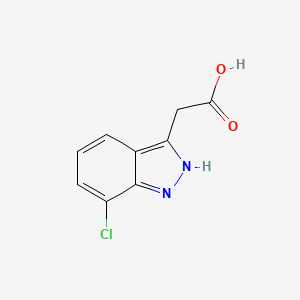
2-(7-氯-1H-吲唑-3-基)乙酸
描述
2-(7-Chloro-1H-indazol-3-yl)acetic acid is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(7-Chloro-1H-indazol-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-Chloro-1H-indazol-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 吲唑是一种药学上重要的杂环部分 . 研究人员已经合成了N-苯基-1H-吲唑-1-甲酰胺,并评估了它们对不同癌症类型肿瘤细胞系的体外抗增殖活性。研究2-(7-氯-1H-吲唑-3-基)乙酸的抗增殖潜力可以提供对其在癌症治疗中作用的见解。
- 类似的化合物,如2-(5-丁基-3-氯-1-取代-1H-吡咯-2-基)-1H-苯并[d]咪唑,已被评估其对特定癌细胞系的抗肿瘤活性 . 对2-(7-氯-1H-吲唑-3-基)乙酸进行类似的研究可以揭示其作为抗肿瘤剂的潜力。
抗增殖活性
抗肿瘤活性
作用机制
Target of Action
Indazole derivatives, which include this compound, have been found to inhibit certain kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play crucial roles in cell cycle regulation and volume regulation, respectively .
Mode of Action
It is known that indazole derivatives can inhibit the activity of certain kinases . This inhibition could potentially alter the phosphorylation state of various proteins, leading to changes in cellular processes.
Biochemical Pathways
Given its potential inhibitory effects on certain kinases, it could impact pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Given its potential inhibitory effects on certain kinases, it could potentially alter the phosphorylation state of various proteins, leading to changes in cellular processes .
生化分析
Biochemical Properties
2-(7-Chloro-1H-indazol-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). The interaction with COX-2 is particularly noteworthy as it inhibits the enzyme’s activity, leading to reduced production of pro-inflammatory mediators such as prostaglandins . Additionally, 2-(7-Chloro-1H-indazol-3-yl)acetic acid has been shown to modulate the activity of MMPs, which are involved in the degradation of extracellular matrix components .
Cellular Effects
2-(7-Chloro-1H-indazol-3-yl)acetic acid exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . Furthermore, 2-(7-Chloro-1H-indazol-3-yl)acetic acid has been reported to influence the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-(7-Chloro-1H-indazol-3-yl)acetic acid involves its binding interactions with specific biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound can inhibit the activity of MMPs by binding to their catalytic domains, thereby preventing the degradation of extracellular matrix components . These interactions result in the modulation of various cellular processes, including inflammation and tissue remodeling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(7-Chloro-1H-indazol-3-yl)acetic acid have been studied over different time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to 2-(7-Chloro-1H-indazol-3-yl)acetic acid can lead to sustained inhibition of COX-2 activity and reduced inflammation .
Dosage Effects in Animal Models
The effects of 2-(7-Chloro-1H-indazol-3-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively reduce inflammation and inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .
Metabolic Pathways
2-(7-Chloro-1H-indazol-3-yl)acetic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . The compound interacts with enzymes such as cytochrome P450s and UDP-glucuronosyltransferases, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 2-(7-Chloro-1H-indazol-3-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, 2-(7-Chloro-1H-indazol-3-yl)acetic acid can accumulate in specific tissues, such as the liver and kidneys . This distribution pattern can affect the compound’s therapeutic efficacy and potential toxicity .
Subcellular Localization
The subcellular localization of 2-(7-Chloro-1H-indazol-3-yl)acetic acid plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells . This localization is facilitated by specific targeting signals and post-translational modifications . In the nucleus, 2-(7-Chloro-1H-indazol-3-yl)acetic acid can interact with transcription factors and other nuclear proteins, influencing gene expression and cellular processes .
属性
IUPAC Name |
2-(7-chloro-2H-indazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-3-1-2-5-7(4-8(13)14)11-12-9(5)6/h1-3H,4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCCKYGSHUNHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721831 | |
| Record name | (7-Chloro-2H-indazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35845-23-9 | |
| Record name | (7-Chloro-2H-indazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Methoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1506890.png)
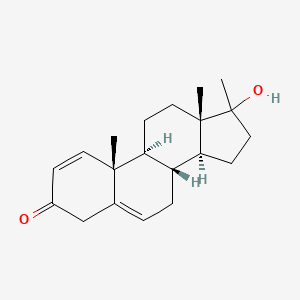
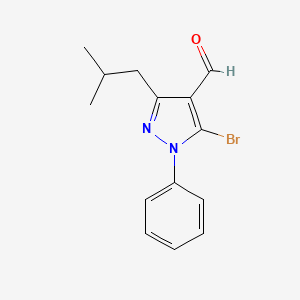

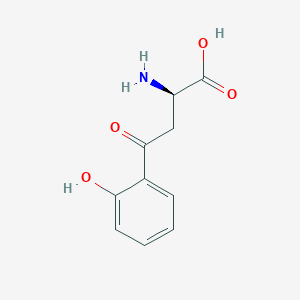
![(4-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol](/img/structure/B1506917.png)
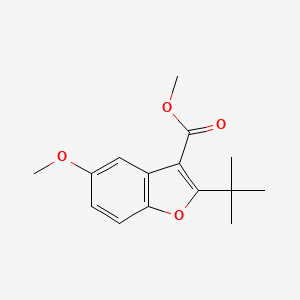
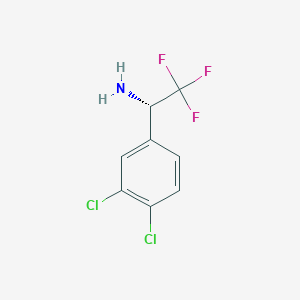
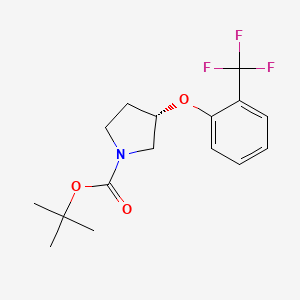
![3-Methyl-3H-pyrazolo[3,4-B]pyridine](/img/structure/B1506940.png)
